molecular formula C10H18N2O3 B4047111 1-[(tert-butylamino)carbonyl]proline

1-[(tert-butylamino)carbonyl]proline

Cat. No.: B4047111
M. Wt: 214.26 g/mol
InChI Key: AJZBOZHQVXINRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(tert-butylamino)carbonyl]proline is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 214.13174244 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Proline and Derivatives in Plant Stress Resistance

Proline plays a significant role in improving plant abiotic stress resistance. It acts as an organic osmolyte that accumulates in response to environmental stresses such as drought, salinity, and extreme temperatures. Despite the controversy around its exact role in osmotolerance, both proline and glycine betaine are believed to protect enzyme and membrane integrity under stress conditions. Genetically engineered plants have been explored to increase proline production to ameliorate stress effects, with exogenous application showing promising results in certain species (Ashraf & Foolad, 2007).

Neurochemical Effects of Proline

Proline is known for its essential role in metabolism and physiology. Hyperprolinemia, characterized by excessive proline, is linked to neurological symptoms and brain abnormalities. Animal studies suggest that high proline levels may contribute to neuropathophysiology through mechanisms like oxidative stress and excitotoxicity. This opens new avenues for therapeutic strategies, including antioxidant use (Wyse & Netto, 2011).

Proline in Pathogen Defense

Proline metabolism, particularly through the pyrroline-5-carboxylate (P5C) intermediate, plays a critical role in plant defense against pathogens. This metabolism is tightly regulated, especially during abiotic stress and pathogen infection, indicating a complex interplay between metabolic pathways and defense mechanisms (Qamar, Mysore, & Senthil-Kumar, 2015).

Carbon Dioxide Capture

Amino acids, including proline, have been explored for carbon dioxide capture due to their ionic nature, high absorption rate, and biodegradability. Research in this area focuses on optimizing conditions for efficient CO2 capture, highlighting the potential of amino acids as sustainable solvents in environmental management processes (Hu et al., 2018).

Environmental and Biomedical Applications

The review of synthetic phenolic antioxidants, including tert-butyl compounds, discusses their occurrence, human exposure, and toxicity. These compounds, used to retard oxidative reactions in products, have been detected in various environmental matrices and human tissues. Despite their utility, concerns about their potential toxicity and environmental impact necessitate further research for safer alternatives (Liu & Mabury, 2020).

Properties

IUPAC Name

1-(tert-butylcarbamoyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)11-9(15)12-6-4-5-7(12)8(13)14/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZBOZHQVXINRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.